molecular formula C21H20N2O4 B3476966 Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate

Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate

Cat. No.: B3476966
M. Wt: 364.4 g/mol
InChI Key: AHXYWOUQPXTVIB-UHFFFAOYSA-N
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Description

Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes an ethyl ester group, an acetylanilino moiety, and a methoxyquinoline core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using reagents like dimethyl sulfate or methyl iodide.

    Formation of the Acetylanilino Moiety: This step involves the acetylation of aniline using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, ethanol or methanol as solvents.

    Substitution: Nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may act by:

    Inhibiting Enzymes: The compound can inhibit enzymes such as topoisomerases, which are involved in DNA replication and repair.

    Interacting with DNA: It can intercalate into DNA, disrupting its structure and function.

    Modulating Signaling Pathways: The compound may affect various signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives:

    Ethyl 4-(3-acetylanilino)-4-oxobutanoate: Similar structure but lacks the methoxy group.

    Ethyl 4-(3-acetylanilino)-6-chloro-3-quinolinecarboxylate: Contains a chloro substituent instead of a methoxy group.

    Ethyl 4-[2-(3-acetylanilino)-2-oxoethoxy]benzoate: Contains an oxoethoxy group instead of a methoxy group.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-(3-acetylanilino)-8-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-4-27-21(25)17-12-22-20-16(9-6-10-18(20)26-3)19(17)23-15-8-5-7-14(11-15)13(2)24/h5-12H,4H2,1-3H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHXYWOUQPXTVIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(=O)C)C=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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